molecular formula C9H18O6 B1673969 Hydroxy-PEG3-acid CAS No. 518044-49-0

Hydroxy-PEG3-acid

Cat. No.: B1673969
CAS No.: 518044-49-0
M. Wt: 222.24 g/mol
InChI Key: NJUMHPXJVKDMAW-UHFFFAOYSA-N
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Description

Hydroxy-PEG3-acid is a polyethylene glycol (PEG) derivative containing a hydroxyl group and a terminal carboxylic acid. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous media. The hydroxyl group allows for further derivatization or replacement with other reactive functional groups, making it a versatile compound in various scientific applications .

Mechanism of Action

Target of Action

Hydroxy-PEG3-acid is a polyethylene glycol (PEG)-based PROTAC linker . It is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are molecules designed to degrade specific proteins within cells . The primary targets of this compound, therefore, are the proteins that are intended to be degraded by the PROTACs it helps form .

Mode of Action

The mode of action of this compound involves its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound serves as this linker, connecting the two ligands and enabling the PROTAC to bring the target protein and the E3 ligase into proximity . This proximity allows the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the target proteins of the PROTACs it helps form . By facilitating the degradation of these proteins, this compound indirectly influences the biochemical pathways in which they are involved . The specific pathways affected would depend on the identity of the target proteins.

Pharmacokinetics

As a PEG-based compound, this compound is expected to have certain pharmacokinetic properties. PEGylation, or the addition of PEG groups to a molecule, is often used to improve the pharmacokinetics of drugs . It can increase solubility, stability, and half-life, and decrease immunogenicity and proteolysis . The specific adme (absorption, distribution, metabolism, excretion) properties of this compound would depend on the specific protacs it is part of and their interaction with the body’s systems .

Result of Action

The result of this compound’s action is the degradation of the target proteins of the PROTACs it forms . By bringing the target protein and the E3 ligase into proximity, it enables the ubiquitination and subsequent degradation of the target protein . This can have various effects at the molecular and cellular levels, depending on the role of the degraded protein.

Action Environment

The action of this compound, as part of a PROTAC, takes place within the intracellular environment . Factors such as pH, temperature, and the presence of other molecules could potentially influence its action, efficacy, and stability . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxy-PEG3-acid is typically synthesized through the reaction of polyethylene glycol with a carboxylic acid derivative. The process involves the activation of the carboxylic acid group, often using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), to form a stable amide bond with primary amine groups .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: Hydroxy-PEG3-acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hydroxy-PEG3-acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: Hydroxy-PEG3-acid is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. The presence of both hydroxyl and carboxylic acid groups allows for versatile chemical modifications, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O6/c10-2-4-14-6-8-15-7-5-13-3-1-9(11)12/h10H,1-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUMHPXJVKDMAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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